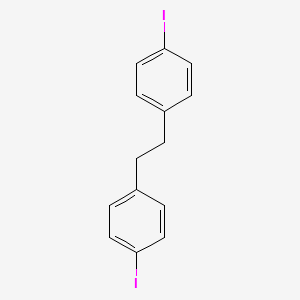

1,1'-Ethane-1,2-diylbis(4-iodobenzene)

Description

Structure

3D Structure

Properties

CAS No. |

6622-80-6 |

|---|---|

Molecular Formula |

C14H12I2 |

Molecular Weight |

434.05 g/mol |

IUPAC Name |

1-iodo-4-[2-(4-iodophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H12I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 |

InChI Key |

WNCGYXDDFZQQCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)I)I |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for 1,1 Ethane 1,2 Diylbis 4 Iodobenzene

Direct Aromatic Iodination Approaches

Direct iodination of the aromatic rings of 1,2-diphenylethane (B90400) presents a straightforward approach to 1,1'-Ethane-1,2-diylbis(4-iodobenzene). This typically involves the in-situ generation of an electrophilic iodine species that can attack the electron-rich phenyl rings. The para-substitution is generally favored due to the directing effect of the ethyl bridge.

Electrophilic Iodination with I+ Species

Electrophilic iodination is a common method for introducing iodine into aromatic systems. Molecular iodine (I₂) itself is a weak electrophile, and therefore, its reaction with aromatic compounds requires activation by an oxidizing agent or a Lewis acid. acsgcipr.orgdiva-portal.org These activators generate a more potent electrophilic iodine species, often represented as I+. mdpi.com

For the synthesis of di-iodinated compounds like 1,1'-Ethane-1,2-diylbis(4-iodobenzene), the reaction conditions must be optimized to favor di-substitution at the para positions. A variety of oxidizing agents can be employed in conjunction with molecular iodine, including nitric acid, iodic acid, and hydrogen peroxide. mdpi.com The choice of oxidant and reaction conditions, such as temperature and solvent, can significantly influence the yield and regioselectivity of the reaction.

A patented method for the synthesis of the structurally similar 4,4'-diiodobiphenyl (B1208875) involves the direct iodination of biphenyl (B1667301) using a composite catalyst of concentrated sulfuric and hydrochloric acids with ammonium (B1175870) persulfate as the oxidant. google.com This approach, which achieves high purity and yield, suggests a potential pathway for the di-iodination of 1,2-diphenylethane. The reaction proceeds by heating the aromatic substrate with iodine and the oxidant in a mixture of glacial acetic acid and deionized water. google.com

Table 1: Reagents for Electrophilic Iodination

| Iodine Source | Activating Agent/Oxidant | Typical Substrates |

|---|---|---|

| Molecular Iodine (I₂) | Nitric Acid (HNO₃) | Activated Aromatic Compounds researchgate.net |

| Molecular Iodine (I₂) | Iodic Acid (HIO₃) | Aromatic Compounds |

| Molecular Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Aromatic Compounds researchgate.net |

| Molecular Iodine (I₂) | Ammonium Persulfate | Biphenyl google.com |

Reagent-Controlled Iodination Techniques

To enhance the selectivity and efficiency of iodination, various specific iodinating reagents have been developed. These reagents often incorporate iodine in a more reactive form or are used in combination with catalysts to control the reaction. For instance, silver salts like silver triflate (AgOTf) can be used to activate molecular iodine for the direct iodination of aromatic compounds. nih.gov This method offers mild and essentially anhydrous and neutral conditions, which can be advantageous for substrates sensitive to strong acids or oxidants. nih.gov

Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant represents another advanced strategy. organic-chemistry.org This method utilizes a directing group to achieve high regioselectivity, which could be adapted for the specific synthesis of the para-substituted target compound.

Decarboxylative Iodination Protocols

Decarboxylative iodination offers an alternative route to aryl iodides from readily available aromatic carboxylic acids. This method involves the replacement of a carboxyl group with an iodine atom. While this approach is indirect as it requires a dicarboxylic acid precursor of 1,2-diphenylethane, it can offer excellent regioselectivity.

Recent advancements have led to the development of visible-light-induced decarboxylative iodination of aromatic carboxylic acids. nih.gov This method is efficient and proceeds under mild conditions, tolerating a wide range of functional groups. nih.gov Another approach involves the use of N-iodosuccinimide (NIS) as the iodine source, which can be controlled to produce either mono- or di-iodinated products. sigmaaldrich.com This strategy has been shown to be scalable and can be performed with catalytic amounts of palladium. sigmaaldrich.com

Precursor-Based Synthesis and Functional Group Transformations

An alternative to direct iodination involves the synthesis of 1,1'-Ethane-1,2-diylbis(4-iodobenzene) from precursors that already contain a functional group at the desired para positions, which can then be converted to an iodo group.

Arylhydrazine-Derived Iodination Pathways

Arylhydrazines can serve as precursors to aryl iodides through a process that involves their oxidation to arenediazonium salts, which then react with an iodide source. A metal- and base-free method for the synthesis of aryl iodides from arylhydrazine hydrochlorides and iodine has been developed. In this reaction, iodine plays a dual role as both an oxidant and an iodinating reagent.

Halogen Exchange Reactions for C-I Bond Formation

Halogen exchange, particularly the Finkelstein reaction, is a well-established method for the synthesis of iodoalkanes and iodoarenes. organic-chemistry.orgwikipedia.org This reaction involves the treatment of an alkyl or aryl chloride or bromide with an iodide salt, typically sodium iodide in acetone. wikipedia.org For the synthesis of 1,1'-Ethane-1,2-diylbis(4-iodobenzene), this would require the precursor 1,1'-Ethane-1,2-diylbis(4-bromobenzene) or the corresponding dichloro derivative.

The reactivity of aryl halides in Finkelstein-type reactions is generally lower than that of alkyl halides and often requires a catalyst. wikipedia.org Copper(I) iodide in combination with diamine ligands is a known catalyst for the aromatic Finkelstein reaction. wikipedia.org The presence of both bromine and iodine on an aromatic ring allows for selective reactions, as the carbon-iodine bond is typically more reactive in cross-coupling reactions than the carbon-bromine bond.

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Electrophilic Iodination | 1,2-Diphenylethane | I₂, Oxidizing Agent (e.g., (NH₄)₂S₂O₄) | Atom economical, potentially fewer steps. | May lead to mixtures of isomers and require optimization for di-substitution. |

| Decarboxylative Iodination | 1,2-Diphenylethane-4,4'-dicarboxylic acid | NIS, Pd catalyst or photoredox catalyst | High regioselectivity. | Requires synthesis of the dicarboxylic acid precursor. |

| Arylhydrazine-Derived Iodination | 4,4'-Hydrazinyl-1,2-diphenylethane | I₂ | Metal- and base-free conditions. | Requires synthesis of the dihydrazine precursor. |

| Halogen Exchange | 1,1'-Ethane-1,2-diylbis(4-bromobenzene) | NaI, Catalyst (e.g., CuI) | Utilizes readily available bromo-compounds. | Requires a precursor and catalytic system. |

Lithiation-Directed Regioselective Iodination

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. In the context of synthesizing 1,1'-Ethane-1,2-diylbis(4-iodobenzene), a direct C-H lithiation approach would be challenging due to the lack of a suitable directing group on the 1,2-diphenylethane backbone that would favor para-substitution. However, a related strategy involving a halogen-lithium exchange offers a viable pathway.

This method would commence with the corresponding dibromo or dichloro analogue, 1,1'-ethane-1,2-diylbis(4-bromobenzene) or 1,1'-ethane-1,2-diylbis(4-chlorobenzene). Treatment of this precursor with an organolithium reagent, such as n-butyllithium (nBuLi), at low temperatures (e.g., -78 °C) would facilitate a halogen-lithium exchange, generating a dilithiated intermediate. This intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired 1,1'-ethane-1,2-diylbis(4-iodobenzene). A similar strategy has been successfully employed for the synthesis of related diiodo compounds from their dibromo precursors. rsc.org

Table 1: Representative Conditions for Halogen-Lithium Exchange followed by Iodination

| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1,2-bis(4-bromophenyl)ethane | 1. nBuLi, 2. I₂ | THF | -84 | 1,1'-Ethane-1,2-diylbis(4-iodobenzene) | High (inferred) rsc.org |

Catalytic Synthesis Innovations

Recent advancements in catalysis have provided milder and more efficient alternatives to traditional stoichiometric methods for the synthesis of aryl iodides. These innovations include transition metal-catalyzed reactions, as well as metal-free and photochemical approaches.

Transition Metal-Catalyzed Coupling Reactions

Palladium catalysis has become a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom bonds. Palladium(II)-catalyzed C-H iodination represents a direct approach to installing iodine atoms onto an aromatic ring, using molecular iodine (I₂) as the sole oxidant. nih.gov These reactions can proceed via an electrophilic cleavage mechanism. nih.gov While many palladium-catalyzed C-H functionalization reactions rely on directing groups to achieve regioselectivity, typically at the ortho position, methods for meta-selective iodination have also been developed using specialized templates. bohrium.com For a non-directed substrate like 1,2-diphenylethane, achieving para-selectivity can be challenging. However, sterically controlled C-H activation could potentially favor the less hindered para position.

Table 2: Examples of Palladium-Catalyzed C-H Iodination of Arenes

| Substrate | Catalyst/Reagents | Iodine Source | Selectivity | Reference |

|---|---|---|---|---|

| Amide-containing arenes | Pd(OAc)₂ | I₂ | ortho | nih.gov |

| Phenylacetic acid derivatives | Pd(OAc)₂ with pyridine-type template | I₂ | meta | bohrium.com |

Copper-catalyzed reactions have a long history in the formation of carbon-iodine bonds, most notably through the Sandmeyer reaction for the conversion of anilines to aryl iodides. While direct copper-catalyzed C-H iodination of simple arenes is less common than palladium-catalyzed methods, copper catalysis is pivotal in various tandem reactions involving aryl iodides. For instance, copper iodide (CuI) can catalyze the annulation of 2-alkynoyl-2′-iodo-1,1′-biphenyls, demonstrating its utility in manipulating C-I bonds. rsc.org In the context of synthesizing 1,1'-ethane-1,2-diylbis(4-iodobenzene), a copper-promoted pathway would likely involve a pre-functionalized substrate rather than a direct C-H activation of 1,2-diphenylethane. Computational studies on Ullmann-type reactions suggest that the mechanism of aryl halide activation is dependent on the ligand and nucleophile. nih.gov

Transition Metal-Free and Green Chemistry Methodologies

In an effort to develop more sustainable synthetic methods, transition-metal-free approaches for the iodination of aromatic compounds have gained significant attention. These methods often employ molecular iodine in the presence of an oxidant or an activator, promoting electrophilic aromatic substitution. rsc.org For electron-rich arenes, direct iodination can be achieved under mild conditions. organic-chemistry.org The use of inexpensive and environmentally benign reagents is a key advantage of these methodologies. For a substrate like 1,2-diphenylethane, which has activated phenyl rings, direct iodination with an appropriate system is a feasible strategy.

One effective system involves the use of elemental iodine activated by Selectfluor (F-TEDA-BF₄), which has been shown to progressively introduce iodine atoms at the most electron-rich and sterically accessible positions of alkyl-substituted benzenes. organic-chemistry.org Another approach utilizes potassium iodide (KI) and ammonium peroxodisulfate in aqueous methanol, offering an acid-free method for iodination. organic-chemistry.org

Table 3: Representative Transition-Metal-Free Iodination Methods for Arenes

| Iodinating System | Substrate Type | Conditions | Key Features | Reference |

|---|---|---|---|---|

| I₂ / F-TEDA-BF₄ | Alkyl-substituted benzenes | Acetonitrile, rt | High regioselectivity, progressive iodination | organic-chemistry.org |

| KI / (NH₄)₂S₂O₈ | Activated aromatics | Aqueous methanol, rt | Acid-free, environmentally benign | organic-chemistry.org |

| I₂ / HNO₃ / AcOH | Activated and deactivated arenes | Room temperature | High yields, short reaction times | babafaridgroup.edu.in |

Photochemical and Electrochemical Activation in Aryl Iodide Synthesis

Photochemical and electrochemical methods offer alternative energy inputs for promoting chemical reactions, often under mild conditions. Visible-light-mediated oxidative iodination of electron-rich arenes has been developed, showcasing a green approach to C-I bond formation. researchgate.net These reactions can proceed through photocatalytic cycles, avoiding the need for harsh reagents. While the direct photochemical iodination of 1,2-diphenylethane has not been specifically reported, the principles of photocatalytic C-H activation could be applied. For instance, the merger of photocatalysis and palladium catalysis has been shown to enable meta-oxygenation of arenes through a radical pathway, highlighting the potential for light-induced C-H functionalization. nih.gov

Electrochemical methods also present a sustainable approach for the synthesis of fine chemicals. While direct electrochemical iodination of 1,2-diphenylethane is not documented, the oxidation of related compounds under an oxygen atmosphere has been reported, suggesting the feasibility of electrochemical transformations on this scaffold. researchgate.net

Stereochemical and Regiochemical Control in 1,1'-Ethane-1,2-diylbis(4-iodobenzene) Synthesis

The synthesis of 1,1'-ethane-1,2-diylbis(4-iodobenzene) necessitates precise control over the placement of the iodine substituents on the phenyl rings (regiochemistry) and, in the case of chiral derivatives, the spatial arrangement of the ethane (B1197151) bridge (stereochemistry). The strategic introduction of iodine atoms is typically achieved through electrophilic aromatic substitution on a 1,2-diphenylethane (bibenzyl) backbone. The control of the reaction's regio- and stereochemical outcome is paramount for ensuring the purity and desired properties of the final product.

Regiochemical Control

The primary challenge in the synthesis of 1,1'-ethane-1,2-diylbis(4-iodobenzene) is the selective introduction of iodine atoms at the para-positions (position 4) of both benzene (B151609) rings, avoiding the formation of ortho- and meta-isomers. The ethyl bridge connecting the two phenyl rings is an ortho-, para-directing group due to its electron-donating nature through hyperconjugation. However, steric hindrance from the bulky ethyl bridge can influence the regioselectivity of the iodination reaction.

Various iodinating agents and reaction conditions can be employed to achieve high para-selectivity. The choice of reagent is critical in directing the electrophilic attack to the desired position.

Key Factors Influencing Regioselectivity:

Iodinating Agent: Different reagents exhibit varying degrees of reactivity and steric sensitivity, which can be harnessed to favor para-substitution.

Catalyst: Lewis and Brønsted acids are often used to activate the iodinating agent, and their choice can impact the regiochemical outcome.

Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and the distribution of isomers.

Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.

Below is a table summarizing common iodination systems and their general impact on the regioselectivity of electron-rich aromatic compounds, which can be extrapolated to the synthesis of 1,1'-ethane-1,2-diylbis(4-iodobenzene).

| Iodinating System | Catalyst/Activator | Typical Regioselectivity | Research Findings |

| Iodine (I₂) | Silver Salts (e.g., Ag₂SO₄) | High para-selectivity for many activated aromatics. | Silver salts activate I₂ by forming an electrophilic iodine species and trapping the formed hydriodic acid. nih.gov |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Excellent yields and high regioselectivity for para-iodination of various methoxy- and methyl-substituted aromatics. | The acidic catalyst enhances the electrophilicity of the iodine atom of NIS. |

| Iodine Monochloride (ICl) | - | Generally favors para-substitution but can sometimes lead to mixtures of isomers depending on the substrate. | A reactive iodinating agent that can be used for direct iodination of aromatic compounds. nih.gov |

| N,N'-Diiodo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) [NIBTS] | Trifluoroacetic acid | Used for regioselective iodination of aromatic compounds under mild conditions with excellent yields. researchgate.net | Provides a source of electrophilic iodine when activated by an acid. |

For the specific synthesis of 1,1'-ethane-1,2-diylbis(4-iodobenzene), a common strategy involves the direct iodination of 1,2-diphenylethane. To achieve the desired 4,4'-disubstitution, reaction conditions would be optimized to favor para-iodination. This typically involves using a sterically demanding iodinating agent or reaction conditions that allow for thermodynamic control, where the more stable para-isomer is the major product.

Alternatively, a convergent synthesis approach can offer superior regiochemical control. This would involve the synthesis of 4-iodoaniline (B139537) or a related para-substituted precursor, followed by a coupling reaction to form the 1,2-diphenylethane backbone. While more steps may be involved, this method ensures the iodine atoms are in the correct positions from the outset.

Stereochemical Control

The parent molecule, 1,1'-ethane-1,2-diylbis(4-iodobenzene), is achiral. However, the principles of stereochemical control become crucial when synthesizing chiral derivatives, for instance, by introducing substituents on the ethane bridge. The synthesis of specific stereoisomers (e.g., (R,R), (S,S), or meso compounds) of such derivatives requires stereoselective synthetic methods.

One effective strategy to achieve stereochemical control is to start with a chiral precursor. For example, the use of enantiomerically pure tartaric acid can lead to the formation of chiral diols, which can then be further elaborated to construct a chiral 1,2-diphenylethane framework.

Strategies for Stereochemical Control:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or tartaric acid, to introduce the desired stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in a key bond-forming step, such as the formation of the C-C bond in the ethane bridge.

Diastereoselective Reactions: Using substrate-controlled reactions where an existing stereocenter directs the formation of a new one.

For example, the synthesis of a chiral 1,2-bis(benzimidazolyl)-1,2-ethanediol has been reported starting from tartaric acid, demonstrating the use of a chiral pool starting material to create a stereodefined ethane bridge. researchgate.net A similar approach could be envisioned for the synthesis of chiral analogues of 1,1'-ethane-1,2-diylbis(4-iodobenzene).

The following table outlines conceptual approaches to stereocontrolled synthesis of substituted 1,2-diphenylethane derivatives.

| Synthetic Approach | Description | Potential Application to Chiral 1,1'-Ethane-1,2-diylbis(4-iodobenzene) Derivatives |

| From Chiral Diols | Synthesis starting from enantiopure diols, such as those derived from tartaric acid or through asymmetric dihydroxylation of stilbene (B7821643). | The chiral diol can be converted to a dihalide or other derivative for coupling with an iodinated phenyl group. |

| Asymmetric Hydrogenation | Enantioselective hydrogenation of a stilbene precursor bearing iodo-substituents using a chiral catalyst. | This would directly yield an enantiomerically enriched 1,1'-ethane-1,2-diylbis(4-iodobenzene). |

| Nucleophilic Substitution | Stereospecific substitution reactions on a chiral dielectrophile derived from a chiral pool source. | For example, an S_N2 reaction with a 4-iodophenyl nucleophile on a chiral 1,2-ditosylate. |

Advanced Characterization and Structural Elucidation of 1,1 Ethane 1,2 Diylbis 4 Iodobenzene

High-Resolution Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 1,1'-ethane-1,2-diylbis(4-iodobenzene) is anticipated to be relatively simple due to the molecule's symmetry. The two 4-iodophenyl groups are chemically equivalent, as are the two methylene (B1212753) (-CH₂-) groups of the ethane (B1197151) bridge. This symmetry would result in two distinct signals. The aromatic protons, being in a para-substituted pattern, would appear as a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the iodine atom are expected to be deshielded compared to those meta to it. The methylene protons of the ethane bridge would give rise to a singlet, as they are chemically and magnetically equivalent.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to -CH₂CH₂-) | ~ 7.0 - 7.2 | Doublet | 4H |

| Aromatic H (ortho to -I) | ~ 7.5 - 7.7 | Doublet | 4H |

| Ethane Bridge (-CH₂CH₂-) | ~ 2.9 - 3.1 | Singlet | 4H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is also expected to reflect the molecule's symmetry, showing four distinct signals. These would correspond to the two types of aromatic carbons (one bearing iodine, one bearing the ethane bridge, and two unsubstituted), and one signal for the methylene carbons of the ethane bridge. The carbon atom bonded to the electronegative iodine atom would be significantly shielded due to the "heavy atom effect".

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-I | ~ 90 - 95 |

| C-CH₂CH₂- | ~ 140 - 145 |

| Aromatic CH | ~ 128 - 138 |

| -CH₂CH₂- | ~ 35 - 40 |

The infrared (IR) and Raman spectra are expected to show characteristic bands for the p-disubstituted aromatic rings and the aliphatic ethane linker. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. libretexts.orgopenstax.org The region between 1450 and 1600 cm⁻¹ should display characteristic C=C stretching vibrations of the benzene (B151609) rings. libretexts.orgopenstax.org A strong absorption in the IR spectrum between 810-840 cm⁻¹ would be indicative of the p-disubstitution pattern, arising from C-H out-of-plane bending. openstax.orgspectroscopyonline.comresearchgate.net The aliphatic C-H stretching of the ethane bridge would appear below 3000 cm⁻¹. The C-I stretching vibration is expected at lower frequencies, typically in the range of 480-610 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Out-of-Plane Bend (p-disubstitution) | 810 - 840 |

| C-I Stretch | 480 - 610 |

The ultraviolet-visible (UV-Vis) spectrum of 1,1'-ethane-1,2-diylbis(4-iodobenzene) is expected to be dominated by the electronic transitions of the iodobenzene (B50100) chromophore. Iodobenzene itself exhibits absorption bands around 227 nm and a weaker, structured band around 260-280 nm. aip.orgnih.gov The presence of the ethane bridge linking two such chromophores may lead to slight shifts in these absorption maxima (bathochromic or hypsochromic) and changes in molar absorptivity. Due to the electronic insulation provided by the -CH₂CH₂- group, significant electronic coupling between the two aromatic rings is not expected. Information on the emission (fluorescence or phosphorescence) properties of this specific compound is not available and would require experimental investigation.

In mass spectrometry, 1,1'-ethane-1,2-diylbis(4-iodobenzene) (molar mass: 434.05 g/mol ) would be expected to show a prominent molecular ion peak (M⁺) under electron ionization (EI) conditions. The primary fragmentation pathway would likely involve the cleavage of the C-C bond in the ethane bridge, which is the weakest bond in the molecule. This would lead to the formation of a 4-iodobenzyl radical and a 4-iodobenzyl cation, with the latter being observed at m/z = 217. Further fragmentation of this ion could involve the loss of an iodine atom (m/z = 90) or other characteristic fragmentations of the aromatic ring. Another possible fragmentation is the loss of an iodine radical from the molecular ion, leading to an [M-I]⁺ ion at m/z = 307.

| m/z | Predicted Fragment |

|---|---|

| 434 | [M]⁺ |

| 307 | [M-I]⁺ |

| 217 | [CH₂(C₆H₄)I]⁺ |

| 90 | [C₇H₆]⁺ |

Solid-State Structural Determination via X-ray Crystallography

While no experimental crystal structure has been reported, predictions can be made based on related structures.

Elucidation of Conformational Preferences in the Solid State

In the solid state, molecules arrange themselves to maximize stabilizing interactions and minimize repulsive forces within the crystal lattice. For 1,2-diarylethanes, the choice between an anti or gauche conformation is a balance between intramolecular steric hindrance and intermolecular packing efficiency.

Anti (Trans) Conformation: In this arrangement, the two 4-iodophenyl groups are positioned 180° apart with respect to the central C-C bond. This conformation generally minimizes steric repulsion between the bulky aromatic rings, often making it the most stable conformer in the gas phase or in solution. In the solid state, the elongated and relatively linear shape of the anti conformer can facilitate efficient packing, leading to favorable intermolecular interactions like π-π stacking between the aromatic rings of adjacent molecules.

Gauche Conformation: This conformation arises from a rotation of approximately 60° around the central C-C bond from the anti position. This brings the 4-iodophenyl groups into closer proximity. While this introduces some steric strain, the gauche conformation can sometimes allow for more compact molecular packing or specific intermolecular interactions that are not possible in the anti form. The presence of large iodine substituents increases the potential for steric hindrance, which would generally disfavor the gauche conformer. However, halogen bonding interactions in the crystal lattice could potentially stabilize a gauche arrangement.

Based on the principles of conformational analysis for 1,2-disubstituted ethanes, the anti conformation is the most probable arrangement for 1,1'-ethane-1,2-diylbis(4-iodobenzene) in the solid state due to the significant steric bulk of the 4-iodophenyl groups. acs.orgresearchgate.net The table below summarizes the key dihedral angles and expected relative stabilities of these conformers.

| Conformer | Dihedral Angle (I-C-C-I) | Intramolecular Steric Hindrance | Expected Relative Stability in Solid State |

| Anti (Trans) | ~180° | Minimized | High (Likely Preferred) |

| Gauche | ~60° | Increased | Lower |

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for the purification and analysis of 1,1'-ethane-1,2-diylbis(4-iodobenzene), ensuring its chemical purity and separating it from potential isomers or byproducts from its synthesis. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are well-suited for this purpose.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like 1,1'-ethane-1,2-diylbis(4-iodobenzene). nih.gov The high resolving power of GC allows for the separation of closely related aromatic compounds. nih.gov

For the analysis of this compound, a non-polar or semi-polar capillary column would be appropriate. The separation would be based on the boiling points and relative affinities of the analytes for the stationary phase. The presence of two iodine atoms gives the molecule a high molecular weight, necessitating a temperature-programmed oven to ensure elution in a reasonable timeframe.

Below is a table outlining a hypothetical GC-MS method suitable for the analysis of 1,1'-ethane-1,2-diylbis(4-iodobenzene).

| Parameter | Condition | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, Rxi-5Sil MS) | A standard, relatively non-polar column offering good resolution for a wide range of aromatic compounds. nih.gov |

| Carrier Gas | Helium | Provides good efficiency and is compatible with mass spectrometry. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Oven Program | Initial: 150 °C, hold 1 min; Ramp: 15 °C/min to 300 °C, hold 5 min | A temperature ramp is necessary to elute the high-boiling point analyte while separating it from more volatile impurities. |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information, aiding in peak identification. Electron Ionization (EI) at 70 eV is standard. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for both the analysis and purification of 1,1'-ethane-1,2-diylbis(4-iodobenzene). Given the non-polar nature of the molecule, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The separation of positional isomers of aromatic compounds is a common application of HPLC. rsc.orgnacalai.com For instance, separating 1,1'-ethane-1,2-diylbis(4-iodobenzene) from potential isomers like 1,1'-ethane-1,2-diylbis(2-iodobenzene) or 1,1'-ethane-1,2-diylbis(3-iodobenzene) would be feasible. Columns with phenyl or pyrene-based stationary phases can offer enhanced selectivity for aromatic isomers through π-π interactions. nacalai.com

A proposed HPLC method for the analysis and purification of 1,1'-ethane-1,2-diylbis(4-iodobenzene) is detailed in the table below.

| Parameter | Condition | Rationale |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm ID, 5 µm particle size | A standard reversed-phase column with excellent retention and resolving power for non-polar aromatic compounds. |

| Mobile Phase | Isocratic or Gradient; Acetonitrile/Water or Methanol/Water mixture | A high percentage of organic solvent will be required to elute the non-polar analyte. A gradient may be used to improve separation from impurities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good efficiency and reasonable run times. |

| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity of the mobile phase. |

| Detector | UV-Vis Diode Array Detector (DAD) | The aromatic rings will exhibit strong UV absorbance, allowing for sensitive detection. A DAD can provide spectral information to assess peak purity. |

Theoretical and Computational Studies on 1,1 Ethane 1,2 Diylbis 4 Iodobenzene

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. These investigations reveal the underlying principles governing the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to solve the electronic structure of molecules. DFT, in particular, has become a popular choice due to its balance of accuracy and computational efficiency. For a molecule like 1,1'-Ethane-1,2-diylbis(4-iodobenzene), a typical DFT calculation might employ a functional like B3LYP combined with a basis set such as 6-31G(d,p) for the lighter atoms (C, H) and a larger basis set with effective core potentials (e.g., LANL2DZ) for the heavy iodine atoms.

These calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy on the potential energy surface. From this optimized geometry, various properties such as bond lengths, bond angles, and dihedral angles can be precisely determined.

Interactive Table: Illustrative DFT-Calculated Geometrical Parameters for the Anti-Conformer of 1,1'-Ethane-1,2-diylbis(4-iodobenzene) | Parameter | Atom 1 | Atom 2 | Calculated Value | | :--- | :--- | :--- | :--- | | Bond Length | C(aryl) | I | ~2.10 Å | | Bond Length | C(aryl) | C(ethyl) | ~1.51 Å | | Bond Length | C(ethyl) | C(ethyl) | ~1.54 Å | | Bond Angle | I | C(aryl) | C(aryl) | ~120° | | Dihedral Angle | C(aryl) | C(ethyl) | C(ethyl) | C(aryl) | 180° (anti) |

Note: The data in this table is illustrative, based on typical values for similar molecular fragments, and represents expected outcomes from DFT calculations.

The electronic behavior of a molecule is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and electronic excitability.

For 1,1'-Ethane-1,2-diylbis(4-iodobenzene), the HOMO is expected to be localized primarily on the π-systems of the iodobenzene (B50100) rings, which are electron-rich. The LUMO, conversely, would likely be an antibonding orbital (σ*) associated with the C-I bonds. A small HOMO-LUMO gap would suggest the molecule is more readily oxidized or excited.

Electron density distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution across the molecule. The MEP surface for this compound would show negative potential (red/yellow) around the aromatic rings due to the π-electrons and a region of positive potential on the iodine atoms, which is key to understanding its intermolecular interactions.

The flexibility of the ethane-1,2-diyl bridge allows the two iodophenyl groups to adopt various spatial orientations, known as conformations. The primary conformations of interest are anti (dihedral angle of ~180°), gauche (dihedral angle of ~60°), and eclipsed (dihedral angle of 0°).

Computational methods can be used to map the conformational energy landscape by calculating the molecule's energy as a function of the C-C-C-C dihedral angle of the bridge. This analysis consistently shows that the anti conformation, where the bulky iodophenyl groups are farthest apart, is the most stable (lowest energy) due to minimized steric hindrance. The gauche conformer represents a local energy minimum, while the eclipsed conformations are energy maxima, representing transition states between the more stable forms.

Interactive Table: Illustrative Relative Energies of Conformers

| Conformer | C-C-C-C Dihedral Angle | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti | 180° | 0.0 | Most Stable |

| Gauche | ~60° | ~0.8 - 1.2 | Local Minimum |

| Eclipsed (I/H) | 120° | ~3.5 | Transition State |

Note: The energy values are illustrative, based on principles of steric hindrance in similar ethane (B1197151) derivatives.

Exploration of Hypervalent Iodine Character and Sigma-Hole Interactions

The iodine atoms in 1,1'-Ethane-1,2-diylbis(4-iodobenzene) are pivotal to its non-covalent interactions. Although the iodine is in its standard monovalent state, it can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis.

More relevant to its non-covalent behavior is the phenomenon of the sigma-hole (σ-hole). A σ-hole is a region of positive electrostatic potential located on the outer surface of the iodine atom, directly opposite the C-I covalent bond. rsc.org This positive region arises from the anisotropic distribution of electron density around the covalently bonded iodine. polimi.it

This σ-hole allows the iodine atom to act as a Lewis acid, enabling it to form attractive, non-covalent interactions with Lewis bases (electron donors) such as anions or lone pairs on nitrogen or oxygen atoms. mdpi.com This specific type of σ-hole interaction is known as halogen bonding. nih.govrichmond.edu The strength of this interaction correlates with the magnitude of the positive potential on the σ-hole. rsc.org For aryl iodides, this potential is significant enough to direct crystal packing and influence interactions in solution. Computational studies, particularly through the calculation of MEP surfaces, are essential for visualizing and quantifying the σ-hole's magnitude and predicting the strength and directionality of potential halogen bonds. polimi.itnih.gov

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Methods like Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Visible spectrum. tandfonline.com For 1,1'-Ethane-1,2-diylbis(4-iodobenzene), TD-DFT would likely predict π-π* transitions associated with the aromatic rings.

Furthermore, NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can predict the ¹H and ¹³C NMR spectra. These predicted spectra are invaluable for confirming experimental assignments and understanding how the electronic environment of each nucleus is affected by the molecule's conformation.

Mechanistic Investigations of Reaction Pathways via Computational Modeling

Computational modeling can elucidate the mechanisms of chemical reactions by mapping the entire reaction coordinate. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states.

For 1,1'-Ethane-1,2-diylbis(4-iodobenzene), mechanistic studies could explore several potential reaction pathways. For example:

Formation of Organometallics: Modeling the reaction with magnesium to form a di-Grignard reagent. Calculations would determine the activation energy for the insertion of magnesium into the C-I bond.

Palladium-Catalyzed Cross-Coupling: Investigating the oxidative addition step in reactions like Suzuki or Sonogashira coupling. DFT can model the interaction of the C-I bonds with a palladium(0) catalyst and calculate the energy barrier for the formation of the Pd(II) intermediate.

Formation of Hypervalent Iodine Species: Modeling the oxidation of the iodine centers to form di-iodonium salts or other hypervalent structures. These studies would help understand the feasibility and regioselectivity of such transformations.

By calculating the energies of all stationary points along a proposed pathway, a complete energy profile can be constructed, allowing chemists to assess the kinetic and thermodynamic feasibility of a reaction.

Applications in Materials Science and Supramolecular Chemistry

Role as a Monomer or Building Block in Polymer Synthesis

The presence of two terminal carbon-iodine (C-I) bonds makes 1,1'-Ethane-1,2-diylbis(4-iodobenzene) an ideal monomer for various polymerization reactions. The flexible ethane (B1197151) linker between the aromatic rings can impart unique properties to the resulting polymers, such as increased solubility and modified chain packing, which are crucial for materials processing and device fabrication.

1,1'-Ethane-1,2-diylbis(4-iodobenzene) can serve as a dihalide monomer in condensation polymerization reactions to synthesize specialized Poly(arylene sulfide)s (PAS). In these reactions, it is typically reacted with a sulfur source, such as sodium sulfide (B99878) or a dithiol, to form a thioether linkage. The general reactivity of aryl iodides allows them to participate in nucleophilic aromatic substitution reactions with thiolate anions, leading to the formation of the polymer backbone.

The incorporation of the ethane-1,2-diylbis(benzene) unit into the PAS backbone, as opposed to using simpler monomers like 1,4-diiodobenzene (B128391), introduces a degree of conformational flexibility. This can disrupt the crystallinity often seen in polymers like poly(p-phenylene sulfide) (PPS), potentially leading to polymers with lower melting points, higher solubility in organic solvents, and amorphous characteristics. These properties are highly desirable for applications requiring solution-based processing or materials with enhanced toughness.

Table 1: Potential Properties of PAS Derived from 1,1'-Ethane-1,2-diylbis(4-iodobenzene)

| Property | Expected Outcome | Rationale |

|---|---|---|

| Solubility | Increased | The flexible ethane linker disrupts regular chain packing, reducing intermolecular forces. |

| Crystallinity | Decreased | The non-linear, flexible monomer structure hinders the formation of highly ordered crystalline domains. |

| Glass Transition Temp. (Tg) | Modified | The flexible spacer can lower the Tg compared to rigid-rod PAS polymers. |

| Processability | Improved | Higher solubility and lower melting points facilitate easier processing via spin coating or printing. |

The di-iodo functionality of 1,1'-Ethane-1,2-diylbis(4-iodobenzene) makes it a valuable building block for synthesizing conjugated polymers through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. In these reactions, it can be copolymerized with a variety of comonomers, including those containing boronic acids/esters, organostannanes, or terminal alkynes, to create extended π-conjugated systems.

While the ethane bridge itself is non-conjugated, its role is to act as a flexible spacer that electronically decouples the two aromatic units within the monomer. When integrated into a polymer chain, these flexible linkers can influence the polymer's morphology without significantly altering the fundamental electronic properties of the conjugated backbone. This can be advantageous for controlling the solid-state packing and thin-film microstructure of the polymer, which are critical factors in the performance of electronic devices. For instance, a related building block, 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one), has been successfully used as an electron-acceptor unit in conjugated polymers for thin-film transistors. nih.gov

Polymers incorporating the 1,1'-ethane-1,2-diylbis(benzene) moiety are a class of organic electronic and optoelectronic materials. sigmaaldrich.com These materials are central to the development of next-generation technologies like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net

The properties of polymers derived from 1,1'-Ethane-1,2-diylbis(4-iodobenzene) can be tailored for these applications. The flexible ethane spacer can enhance the solubility of otherwise rigid conjugated polymers, enabling their deposition from solution using high-throughput techniques like inkjet printing or roll-to-roll coating. Furthermore, the ability to control intermolecular aggregation and film morphology through the introduction of such flexible linkers can directly impact charge carrier mobility and device efficiency.

Supramolecular Assemblies and Crystal Engineering through Halogen Bonding

The iodine atoms in 1,1'-Ethane-1,2-diylbis(4-iodobenzene) possess a region of positive electrostatic potential on their outermost surface, known as a σ-hole. This enables them to act as powerful halogen bond (XB) donors, forming strong, directional, and predictable non-covalent interactions with Lewis bases (XB acceptors). sunway.edu.mynih.gov This property is extensively utilized in crystal engineering and the design of functional supramolecular systems.

As a ditopic XB donor, 1,1'-Ethane-1,2-diylbis(4-iodobenzene) can form co-crystals with a wide array of halogen bond acceptors, such as pyridines, N-oxides, and anions. nih.gov The two C-I groups can interact with two separate acceptors, leading to the formation of one-dimensional (1D) infinite chains or more complex network architectures. The flexible ethane linker allows the molecule to adopt different conformations (e.g., anti or gauche), which can result in diverse supramolecular topologies, such as linear chains, zigzag patterns, or macrocyclic structures when co-crystallized with complementary ditopic acceptors. rsc.org

The strength and directionality of the C-I···X bond make it a reliable tool for controlling molecular packing in the solid state. This control is fundamental to crystal engineering, where the goal is to design materials with specific physical properties, such as nonlinear optical activity or specific electronic characteristics, by dictating the arrangement of molecules in a crystal lattice.

Table 2: Examples of Supramolecular Synthons with 1,1'-Ethane-1,2-diylbis(4-iodobenzene)

| Halogen Bond Acceptor (X) | Type of Interaction | Resulting Supramolecular Structure |

|---|---|---|

| Pyridine | C-I···N | 1D linear or zigzag chains |

| Dipyridyl Ethylene | C-I···N | 1D ladders or 2D networks |

| Naphthalene | C-I···π | Chevron-like structures, layered assemblies researchgate.net |

The ability of the two iodine atoms to act as a "halogen-bonding tweezer" makes 1,1'-Ethane-1,2-diylbis(4-iodobenzene) a promising scaffold for the design of neutral receptors for anion recognition and sensing. The flexible ethane bridge allows the two iodophenyl groups to orient themselves to form a binding cavity that is complementary in size and shape to a target anion.

This conformational adaptability is key to achieving selectivity. The receptor can bind anions through two simultaneous C-I···anion halogen bonds, leading to a strong and specific interaction. This principle is crucial for developing chemical sensors capable of detecting specific anions, such as phosphate (B84403) or halides, which are important in biological and environmental contexts. nih.gov The binding event can be transduced into a measurable signal, such as a change in fluorescence or a colorimetric response, by incorporating suitable signaling units into the receptor's structure.

Construction of Self-Assembled Systems and Frameworks

The unique structural characteristics of 1,1'-Ethane-1,2-diylbis(4-iodobenzene), particularly the presence of two iodine atoms at opposite ends of the molecule, make it an excellent candidate for the construction of self-assembled systems and frameworks. The iodine atoms can participate in halogen bonding, a highly directional and specific non-covalent interaction, which plays a crucial role in guiding the assembly of molecules into well-defined supramolecular structures.

Halogen bonding, where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor), is a powerful tool in crystal engineering and supramolecular chemistry. In the case of 1,1'-Ethane-1,2-diylbis(4-iodobenzene), the iodine atoms can form strong and directional halogen bonds with various acceptor atoms, such as nitrogen, oxygen, or even other halogens. This directional nature allows for the predictable formation of one-dimensional chains, two-dimensional networks, and three-dimensional frameworks.

The flexible ethane bridge between the two iodobenzene (B50100) units provides conformational freedom, allowing the molecule to adopt different spatial arrangements to accommodate the geometric requirements of the resulting supramolecular assembly. This flexibility, combined with the specificity of halogen bonding, enables the formation of diverse and complex architectures. Research on analogous di-iodinated aromatic compounds has demonstrated the feasibility of creating robust and predictable supramolecular structures through halogen bonding. These studies provide a strong basis for the potential of 1,1'-Ethane-1,2-diylbis(4-iodobenzene) in designing novel crystalline materials with tailored properties.

Fabrication of Functional Molecular Conductors

The prospect of utilizing 1,1'-Ethane-1,2-diylbis(4-iodobenzene) in the fabrication of functional molecular conductors is an area of growing interest. Molecular conductors are organic materials that can conduct electricity, offering advantages such as light weight, flexibility, and tunable electronic properties. The design of such materials often relies on the ordered arrangement of molecules to facilitate charge transport.

The iodine atoms in 1,1'-Ethane-1,2-diylbis(4-iodobenzene) can be leveraged to promote the necessary intermolecular interactions for charge transfer. Through halogen bonding and π-π stacking interactions between the aromatic rings, it is possible to create ordered stacks or layers of molecules. These organized structures can provide pathways for the movement of charge carriers, a prerequisite for electrical conductivity.

Furthermore, 1,1'-Ethane-1,2-diylbis(4-iodobenzene) can serve as a precursor for the synthesis of more complex conjugated systems. The carbon-iodine bond is relatively weak and can be readily transformed into other functional groups or used in cross-coupling reactions to extend the π-conjugated system of the molecule. By reacting 1,1'-Ethane-1,2-diylbis(4-iodobenzene) with suitable building blocks, it is possible to synthesize larger, planar molecules with enhanced electronic communication, which are essential for high-performance molecular conductors. While direct studies on molecular conductors based solely on this compound are limited, the principles of molecular design and the reactivity of aryl iodides suggest its significant potential in this field.

Application as a Ligand or Ligand Precursor in Coordination Chemistry

In the field of coordination chemistry, 1,1'-Ethane-1,2-diylbis(4-iodobenzene) can function as a versatile ligand or a precursor to more complex ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The iodine atoms can act as coordination sites, directly binding to metal centers through halogen-metal interactions.

More commonly, the carbon-iodine bonds serve as reactive handles for the introduction of traditional coordinating groups. Through reactions such as Sonogashira or Suzuki coupling, the iodo-substituents can be replaced with moieties containing nitrogen, oxygen, or sulfur donor atoms, which are capable of forming strong coordinate bonds with metal ions. This synthetic flexibility allows for the design and synthesis of a wide array of ditopic ligands with varying lengths, geometries, and coordinating functionalities.

These custom-designed ligands can then be reacted with metal ions to construct coordination polymers and MOFs. The resulting materials are characterized by their crystalline, porous structures with high surface areas. The properties of these materials, such as their porosity, stability, and catalytic activity, can be fine-tuned by carefully selecting the organic ligand and the metal center. The ethane bridge in the 1,1'-Ethane-1,2-diylbis(4-iodobenzene) backbone can impart flexibility to the resulting framework, potentially leading to interesting dynamic properties. The use of analogous ditopic ligands in the construction of coordination polymers is well-established, highlighting the potential of 1,1'-Ethane-1,2-diylbis(4-iodobenzene) as a valuable building block in this area. For instance, a zinc-based infinite one-dimensional chain polymer has been synthesized using a related ligand, 1,1'-ethane-1,2-diylbis(1,2,4-triazole), demonstrating the utility of the ethane-1,2-diyl spacer in forming extended coordination networks. nih.gov

Emerging Roles in Advanced Functional Materials

The unique combination of a flexible spacer and reactive terminal groups in 1,1'-Ethane-1,2-diylbis(4-iodobenzene) opens up possibilities for its use in a variety of advanced functional materials. Its potential extends to the development of materials for organic electronics and photonics. For example, by incorporating this molecule into polymer chains or as a component in supramolecular assemblies, it may be possible to create materials with specific optical or electronic properties.

The iodine atoms can also be utilized to attach the molecule to surfaces, leading to the formation of self-assembled monolayers (SAMs) with tailored surface properties. Furthermore, the reactivity of the C-I bond allows for the synthesis of functional polymers through various polymerization techniques. For instance, it can be used as a monomer or a chain extender in the synthesis of polyesters, polyamides, or other functional polymers. The resulting polymers could exhibit interesting thermal, mechanical, or photophysical properties depending on the other monomers used in the polymerization process.

While direct and extensive research on the applications of 1,1'-Ethane-1,2-diylbis(4-iodobenzene) in these emerging areas is still in its early stages, the fundamental chemical properties of the molecule suggest a promising future. Its versatility as a building block in organic synthesis, supramolecular chemistry, and polymer chemistry makes it a compound of considerable interest for the development of next-generation advanced functional materials.

Mechanistic Investigations of 1,1 Ethane 1,2 Diylbis 4 Iodobenzene Reactivity

Detailed Studies of Carbon-Iodine Bond Activation

The cleavage of the C-I bond is the initial and often rate-determining step in many reactions involving 1,1'-Ethane-1,2-diylbis(4-iodobenzene). This activation can be achieved through several pathways, including oxidative addition to a transition metal center, single-electron transfer (SET) processes, or photochemical excitation.

Transition Metal-Catalyzed Activation: In cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Ullmann couplings, the C-I bond is typically activated by a low-valent transition metal catalyst, most commonly palladium or copper complexes. The generally accepted mechanism involves the oxidative addition of the aryl iodide to the metal center (M), leading to the formation of an organometallic intermediate (Ar-M-I). For a bifunctional molecule like 1,1'-Ethane-1,2-diylbis(4-iodobenzene), this process can occur in a stepwise or concerted manner for the two C-I bonds.

The relative ease of C-I bond activation compared to C-Br or C-Cl bonds is attributed to its lower bond dissociation energy. This allows for milder reaction conditions and greater selectivity in reactions involving substrates with multiple different halogen atoms. In the context of 1,1'-Ethane-1,2-diylbis(4-iodobenzene), the first oxidative addition would yield a mono-substituted organometallic intermediate. The activation of the second C-I bond can be influenced by electronic changes in the molecule resulting from the first reaction, potentially altering its reactivity compared to the initial C-I bond.

Surface-Confined Activation: On metal surfaces, such as copper or gold, the C-I bond of di-iodinated precursors can be cleaved thermally. This process is fundamental to on-surface synthesis of polymers and nanostructures. The reaction is generally described as a two-step process: (i) dehalogenation to form a stable organometallic intermediate, and (ii) subsequent C-C coupling. nih.gov The topology of the resulting polymer is dependent on the number and position of the halogen atoms in the precursor molecule. nih.gov For 1,1'-Ethane-1,2-diylbis(4-iodobenzene), this surface-mediated activation would lead to the formation of diradical species that can then polymerize.

A general comparison of aryl-halide bond dissociation energies is presented in the table below, highlighting the lower energy required for C-I bond cleavage.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | ~116 |

| C-Cl | ~81 |

| C-Br | ~68 |

| C-I | ~51 |

Note: These are average values for substituted benzenes and can vary slightly based on the specific molecular structure.

Elucidation of Radical Generation and Participation in Reactions

Aryl radicals can be generated from 1,1'-Ethane-1,2-diylbis(4-iodobenzene) through photochemical, electrochemical, or radical initiator-induced processes. The homolytic cleavage of the C-I bond results in the formation of a 4-(2-(4-iodophenyl)ethyl)phenyl radical.

Photochemical Generation: Aryl iodides are known to undergo photolysis upon UV irradiation, leading to the homolytic cleavage of the C-I bond to generate an aryl radical and an iodine atom. This property can be exploited in various radical-mediated transformations. For 1,1'-Ethane-1,2-diylbis(4-iodobenzene), sequential or simultaneous cleavage of the two C-I bonds could generate mono- and di-radical species, respectively. These reactive intermediates can then participate in a variety of reactions, including hydrogen abstraction from the solvent, addition to unsaturated bonds, or intramolecular cyclization if a suitable radical acceptor is present within the molecule's structure.

Radical Cyclization: While the ethane (B1197151) bridge in 1,1'-Ethane-1,2-diylbis(4-iodobenzene) does not provide a direct pathway for simple intramolecular radical cyclization, in appropriately designed derivatives, the generation of an aryl radical at one end could initiate a cascade of reactions. Radical cyclization reactions are powerful tools in organic synthesis for forming cyclic products. ru.nlorganic-chemistry.org They typically involve the attack of a radical onto a multiple bond within the same molecule. ru.nl

The general steps in a radical reaction involving this compound would be:

Initiation: Generation of the aryl radical via C-I bond cleavage.

Propagation: The aryl radical reacts with another species (e.g., an alkene, alkyne, or another molecule) to form a new radical.

Termination: Two radicals combine to form a stable product.

Mechanistic Pathways of Catalyzed Transformations

The two iodine atoms in 1,1'-Ethane-1,2-diylbis(4-iodobenzene) make it an excellent monomer for step-growth polymerization through various cross-coupling reactions.

Sonogashira Polycondensation: In the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base, 1,1'-Ethane-1,2-diylbis(4-iodobenzene) can react with di-alkynes to form conjugated polymers. The mechanism follows the standard Sonogashira coupling cycle for each C-I bond:

Oxidative Addition: The aryl iodide undergoes oxidative addition to the Pd(0) catalyst.

Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

This cycle repeats at the other end of the molecule and with other monomers to build the polymer chain.

Ullmann Homocoupling and Polymerization: The Ullmann reaction, which uses copper to couple two aryl halides, can be used for the polymerization of 1,1'-Ethane-1,2-diylbis(4-iodobenzene). organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org In the context of polymerization on a surface, this reaction proceeds via dehalogenation to form organometallic intermediates which then couple to form covalent bonds. mdpi.comresearchgate.net

The table below summarizes the key mechanistic steps for different catalyzed transformations involving a generic aryl iodide (Ar-I), which are applicable to 1,1'-Ethane-1,2-diylbis(4-iodobenzene).

| Reaction Type | Key Mechanistic Steps | Catalyst System |

| Sonogashira Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) / Cu(I) |

| Suzuki Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) |

| Heck Coupling | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination | Pd(0) |

| Ullmann Coupling | Oxidative Addition to Cu(I), Reductive Elimination | Cu(I) or Cu(0) |

Reactivity in Complex Chemical Environments

The reactivity of 1,1'-Ethane-1,2-diylbis(4-iodobenzene) in more complex environments, such as in the presence of multiple potential reaction partners or on structured surfaces, is of interest for materials science and supramolecular chemistry.

Competitive Reactions: In an environment with different coupling partners, the selectivity of the reaction would be governed by the relative rates of the competing pathways. For instance, in a mixture of a terminal alkyne and a boronic acid, a palladium catalyst could potentially mediate both Sonogashira and Suzuki couplings. The outcome would depend on the specific reaction conditions (catalyst, ligands, temperature) which influence the kinetics of each catalytic cycle.

Surface-Confined Polymerization: As mentioned, on a metal surface, the C-I bonds can be activated to form organometallic intermediates or surface-stabilized radicals. nih.govmdpi.com The flexible ethane linker in 1,1'-Ethane-1,2-diylbis(4-iodobenzene) would allow for some conformational freedom of the molecules on the surface. This could lead to the formation of various polymeric structures, including linear chains and potentially macrocycles, depending on the surface coverage and reaction conditions. The study of such surface-confined reactions is crucial for the bottom-up fabrication of well-defined organic nanostructures. researchgate.net The mechanism on the surface involves a distinct pathway from solution-phase reactions, often involving surface adatoms in the formation of organometallic intermediates. mdpi.com

Derivatives, Analogues, and Structure Activity Relationships

Systematic Structural Modifications and Their Consequences

Modification of Iodine Substituents: The carbon-iodine bond is a key reactive site. The iodine atoms can be substituted through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. smolecule.com This allows for the extension of the molecular structure by adding new aryl, alkynyl, or other functional groups. Replacing iodine with other halogens (Br, Cl, F) would alter the reactivity and the strength of halogen bonding interactions, which are crucial for crystal packing.

Modification of the Ethane (B1197151) Bridge: The flexibility and length of the linker connecting the two aryl units are critical determinants of the molecule's geometry. Shortening or lengthening the alkyl chain (e.g., from ethane to methane (B114726) or propane) would change the distance and relative orientation of the two iodophenyl groups. Introducing rigidity, for example by replacing the ethane bridge with an ethene or ethyne (B1235809) linker, would result in a more planar and conjugated system with different electronic and photophysical properties.

The following table summarizes potential modifications and their expected outcomes:

| Structural Modification | Example Derivative/Analogue | Anticipated Consequence | Potential Application |

| Iodine Substitution | 1,1'-(Ethane-1,2-diyl)bis(4-ethynylbenzene) | Extension of conjugation, altered electronic properties | Organic electronics, molecular wires |

| Ring Substitution | 1,1'-(Ethane-1,2-diyl)bis(2-methyl-4-iodobenzene) | Increased steric hindrance, altered crystal packing | Crystal engineering, host-guest chemistry |

| Bridge Modification | 1,1'-(Ethene-1,2-diyl)bis(4-iodobenzene) | Increased rigidity and planarity, altered photophysics | Liquid crystals, fluorescent materials |

| Heteroatom in Bridge | 1,1'-(Ethane-1,2-diylbis(oxy))bis(4-iodobenzene) | Increased flexibility and polarity, altered solubility | Coordination chemistry, polymer synthesis |

Comparative Studies with Other Diiodoaryl Compounds

To understand the unique properties of 1,1'-Ethane-1,2-diylbis(4-iodobenzene), it is useful to compare it with other diiodoaryl compounds that lack the specific ethane linker. Simple compounds like 1,4-diiodobenzene (B128391) and 4,4'-diiodobiphenyl (B1208875) serve as valuable benchmarks.

Compared to a single-ring system like 1,4-diiodobenzene, the ethane bridge in 1,1'-Ethane-1,2-diylbis(4-iodobenzene) introduces conformational flexibility while maintaining a defined spatial relationship between the two iodo-functionalized rings. This separation is crucial for applications such as building blocks for metal-organic frameworks (MOFs) or polymers, where the linker dictates the network's topology.

In comparison to 4,4'-diiodobiphenyl, where the two aryl rings are directly connected and largely coplanar, the ethane bridge creates a three-dimensional structure. The sp³ hybridized carbons of the ethane linker break the conjugation between the phenyl rings and allow for greater rotational freedom. This structural difference impacts crystal packing, solubility, and the ability to form specific supramolecular assemblies. While the biphenyl (B1667301) system is rigid and planar, the ethane-bridged compound is more adaptable, which can be advantageous in designing complex host-guest systems.

A simple aliphatic analogue, 1,2-diiodoethane (B146647), provides a contrast in reactivity and physical properties. Lacking the aromatic rings, 1,2-diiodoethane is primarily used as a source of iodine or as a reactant in forming samarium(II) iodide. wikipedia.org Its C-I bonds are more susceptible to nucleophilic substitution and elimination than the C-I bonds on the aromatic rings of 1,1'-Ethane-1,2-diylbis(4-iodobenzene), which are stabilized by the sp² carbon and aromatic system.

The table below offers a comparative overview:

| Compound | Linker | Conformation | Key Structural Feature |

| 1,1'-Ethane-1,2-diylbis(4-iodobenzene) | Ethane (-CH₂-CH₂-) | Flexible, non-planar | Defined spatial separation of aryl groups |

| 1,4-Diiodobenzene | None | Planar | Single aromatic ring |

| 4,4'-Diiodobiphenyl | Direct C-C bond | Rigid, near-planar | Conjugated π-system |

| 1,2-Diiodoethane | None (aliphatic) | Flexible | Reactive C(sp³)-I bonds |

Exploration of the Ethane-1,2-diylbis(aryl) Framework in Related Systems

The ethane-1,2-diylbis(aryl) motif is a common structural element found in a wide range of chemical systems, highlighting its utility as a versatile molecular scaffold. By examining related structures where the iodine atoms or the phenyl groups are replaced, the fundamental role of this framework can be better understood.

For example, in 4,4′-(ethane-1,2-diyl)bis(2,6-dibromoaniline), the core structure is maintained, but the substituents are changed to bromine atoms and amino groups. researchgate.net The crystal structure of this compound reveals that the ethane-diyl linker facilitates the formation of a three-dimensional supramolecular network through a combination of N-H···N, N-H···Br, and Br···Br interactions. researchgate.net This demonstrates the framework's ability to direct intermolecular forces and control solid-state architecture.

Variations in the bridge itself, such as the inclusion of heteroatoms, are also common. Compounds like 2,2′-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde feature an ether linkage, which introduces greater flexibility and potential coordination sites compared to the simple ethane bridge. researchgate.net Similarly, phosphinic acid derivatives like ethane-1,2-diylbis(methylphosphinic acid) utilize the ethane linker to create specific hydrogen-bonding motifs, forming one-dimensional chains in the solid state. nih.gov

The framework is also prevalent in coordination chemistry. Ligands incorporating an ethane-1,2-diylbis(azanylylidene) unit are used to synthesize metal complexes, such as a Cobalt(II) Salen-type complex. mdpi.com In this context, the ethane bridge ensures the correct geometry for the chelating arms of the ligand to coordinate effectively with a metal center.

These examples underscore that the ethane-1,2-diylbis(aryl) framework is a robust and adaptable building block. Its predictable geometry and the ability to modify its peripheral functional groups make it a foundational component in the rational design of supramolecular structures, coordination complexes, and functional organic materials.

Future Research Directions and Outlook for 1,1 Ethane 1,2 Diylbis 4 Iodobenzene

Development of More Efficient and Sustainable Synthetic Routes

The availability of 1,1'-Ethane-1,2-diylbis(4-iodobenzene) in sufficient quantities is a prerequisite for any detailed investigation into its properties and applications. Currently, dedicated synthetic routes are not well-established in the literature, presenting an immediate opportunity for research. Future work should focus on developing synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

One potential avenue involves the direct iodination of 1,2-diphenylethane (B90400). Various methods for the iodination of aromatic compounds have been developed, including electrophilic iodination using reagents like N-iodosuccinimide or iodine in the presence of an oxidizing agent. Research could focus on optimizing reaction conditions to achieve high regioselectivity for the para-position and to minimize the formation of byproducts. Another promising approach could be a two-step process starting from 1,2-bis(4-aminophenyl)ethane, involving diazotization followed by a Sandmeyer-type reaction with an iodide salt.

A comparative analysis of potential synthetic routes is crucial for identifying the most viable option for large-scale production.

| Synthetic Route | Potential Reagents | Anticipated Advantages | Potential Challenges |

|---|---|---|---|

| Direct Iodination of 1,2-Diphenylethane | I₂, Oxidizing Agent (e.g., HIO₃, H₂O₂); N-Iodosuccinimide (NIS) | Atom economy, potentially fewer steps | Control of regioselectivity (ortho-, meta-, para-), potential for over-iodination |

| Sandmeyer-type Reaction | 1,2-Bis(4-aminophenyl)ethane, NaNO₂, KI | High regioselectivity | Generation of diazonium salts which can be unstable |

| Cross-Coupling Reactions | 4-Iodophenethyl bromide and a suitable coupling partner | Modular approach allowing for derivatization | Multi-step synthesis, potential for side reactions |

Exploration of Novel and Untapped Materials Applications

The molecular structure of 1,1'-Ethane-1,2-diylbis(4-iodobenzene) makes it an excellent candidate as a building block for a variety of advanced materials. The two iodine atoms provide reactive handles for forming new carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions.

One of the most promising applications lies in the synthesis of novel polymers. For instance, Sonogashira coupling with di-alkynes could lead to the formation of conjugated polymers with interesting photophysical properties. Similarly, Suzuki or Stille coupling reactions could be employed to create a range of functional polymers. The flexible ethane (B1197151) linker could impart unique conformational and processing characteristics to these materials.

Furthermore, this compound could serve as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. The iodine atoms could participate in halogen bonding, a directional non-covalent interaction, to guide the self-assembly of supramolecular structures. The potential applications of such materials are vast, ranging from gas storage and separation to catalysis and sensing. The bromo-analogue of a similar compound, 1,2-Bis(4-bromophenyl)ethane-1,2-diol, has shown potential in pharmaceuticals and materials science, suggesting similar promise for the iodo-derivative.

| Material Class | Synthetic Approach | Potential Properties and Applications |

|---|---|---|

| Conjugated Polymers | Sonogashira, Suzuki, or Stille cross-coupling reactions | Semiconducting, luminescent; for use in organic electronics (OLEDs, OPVs) |

| Metal-Organic Frameworks (MOFs) | Reaction with metal ions, potentially after conversion to a carboxylic acid derivative | Porous materials for gas storage, catalysis, and chemical separations |

| Supramolecular Assemblies | Exploitation of halogen bonding and other non-covalent interactions | Crystal engineering, stimuli-responsive materials |

In-depth Understanding of Fundamental Reactivity and Bonding Principles

A thorough investigation of the fundamental chemical properties of 1,1'-Ethane-1,2-diylbis(4-iodobenzene) is essential for its effective utilization. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it particularly susceptible to cleavage. This reactivity is key to its utility in cross-coupling reactions but also needs to be understood to control its stability and degradation pathways.

Future research should focus on detailed mechanistic studies of its reactions. For example, understanding the kinetics and thermodynamics of its participation in various coupling reactions can lead to the optimization of reaction conditions and the development of more efficient catalytic systems.

Leveraging Computational Chemistry for Predictive Design and Discovery

Computational chemistry offers a powerful toolkit for accelerating the exploration of 1,1'-Ethane-1,2-diylbis(4-iodobenzene) and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including its electronic structure, vibrational frequencies, and NMR chemical shifts. These predictions can aid in the interpretation of experimental data and provide a deeper understanding of its bonding and reactivity.

Moreover, computational modeling can be used to design new materials with desired properties. For example, by computationally screening a library of potential co-monomers, it may be possible to predict the electronic and optical properties of polymers derived from 1,1'-Ethane-1,2-diylbis(4-iodobenzene). This predictive capability can help to prioritize synthetic targets and reduce the amount of trial-and-error in the laboratory.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.